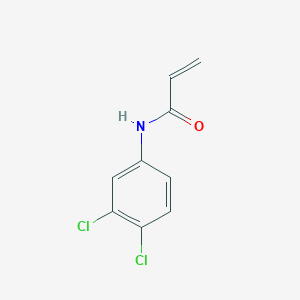

N-(3,4-Dichlorophenyl)prop-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h2-5H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCCQUWYBKBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539938 | |

| Record name | N-(3,4-Dichlorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15271-54-2 | |

| Record name | N-(3,4-Dichlorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl Prop 2 Enamide and Analogues

Established Synthetic Pathways for the N-(3,4-Dichlorophenyl)prop-2-enamide Scaffold

The primary and most established method for synthesizing the this compound scaffold is the acylation of 3,4-dichloroaniline (B118046) with an activated acrylic acid derivative. This reaction, a variant of the Schotten-Baumann reaction, typically involves the reaction of 3,4-dichloroaniline with acryloyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or an aqueous base like sodium hydroxide, serves to neutralize the hydrochloric acid byproduct formed during the reaction.

The general reaction is as follows: 3,4-dichloroaniline + acryloyl chloride → this compound + HCl

While specific literature detailing this exact reaction is fundamental organic chemistry, related syntheses of structurally similar amides from 3,4-dichloroaniline are documented. For instance, the synthesis of N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide was achieved by reacting 3,4-dichloroaniline with dibenzoylaceticacid-N-carboxyethylamide. researchgate.net Similarly, N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide has been synthesized from 3,4-dichloroaniline. researchgate.net These examples underscore the general applicability of coupling 3,4-dichloroaniline with a suitable acylating agent to form the corresponding amide.

Table 1: General Conditions for N-Aryl Amide Synthesis This table provides a general overview of typical reaction conditions for the synthesis of N-aryl amides, which are applicable to the synthesis of the title compound.

| Amine | Acylating Agent | Solvent | Base | Typical Conditions |

|---|---|---|---|---|

| 3,4-Dichloroaniline | Acryloyl Chloride | Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether | Triethylamine, Pyridine, or aq. NaOH | 0°C to room temperature, 1-4 hours |

| 3,4-Dichloroaniline | Acrylic Acid | Toluene, DMF | Coupling agents (e.g., DCC, EDC) | Room temperature to 80°C, 12-24 hours |

Synthesis of this compound Analogues and Derivatives through Structural Modification

The versatility of the this compound scaffold allows for extensive structural modifications to generate a library of analogues. These modifications can be broadly categorized into substitutions on the anilide ring and modifications of the acrylamide (B121943) moiety.

The most direct strategy for modifying the anilide ring is to utilize different substituted anilines as starting materials in the amide coupling reaction. By replacing 3,4-dichloroaniline with other anilines bearing various substituents (e.g., alkyl, alkoxy, nitro, or other halogen groups) at different positions, a wide range of N-aryl acrylamide analogues can be synthesized.

For example, studies on related N-aryl compounds demonstrate this principle. The synthesis of 2,4-dimethyl-N-(3,4-dichlorophenyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonylchloride with 3,4-dichloroaniline. nih.gov Similarly, a diverse set of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been prepared starting from various substituted anilines and benzaldehydes, showcasing the modularity of this synthetic approach. mdpi.com The synthesis of 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazoles also relies on a dichlorophenyl precursor, highlighting the use of substituted phenyl moieties in building complex heterocyclic systems. nih.gov Another example includes the synthesis of 3-(4-Amino-2-chlorophenyl)prop-2-enamide, an analogue where the substitution pattern on the phenyl ring is altered. nih.gov

Modification of the acrylamide portion of the molecule introduces further diversity. These changes can involve adding substituents to the α- or β-carbons of the vinyl group.

Several classical and modern organic reactions can be employed for this purpose:

Knoevenagel Condensation: This reaction can be used to synthesize 3-substituted acrylamides. It involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as N-substituted 2-cyanoacetamide, to yield 2-cyanoacrylamide derivatives. ekb.eg A subsequent decarboxylation step (the Doebner modification) can yield 3-substituted acrylamides. ekb.eg

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a reliable method for producing (E)-α,β-unsaturated esters, which can then be converted to the desired (E)-3-substituted acrylamides by reaction with an appropriate amine. ekb.eg

Mizoroki-Heck Coupling: This palladium-catalyzed reaction can couple aryl halides with acrylic acid esters. ekb.eg The resulting 3-substituted acrylate (B77674) esters can be hydrolyzed to the corresponding carboxylic acid and then coupled with an amine, or directly reacted with an amine to form the desired 3-substituted acrylamide. ekb.eg

A systematic study on N-phenylacrylamides revealed that substitutions at the α- and β-positions significantly influence the compound's chemical reactivity. acs.org Electron-withdrawing groups generally increase the electrophilicity of the β-carbon, while electron-donating groups have the opposite effect. acs.org

Table 2: Synthetic Strategies for Acrylamide Moiety Modification This table outlines common synthetic methods used to introduce substituents onto the acrylamide core.

| Reaction | Reactants | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde + N-substituted 2-cyanoacetamide | α-Cyano-β-substituted acrylamide | ekb.eg |

| Horner-Wadsworth-Emmons | Phosphonate ester + Aldehyde | (E)-β-Substituted acrylate ester | ekb.eg |

| Mizoroki-Heck Coupling | Aryl halide + Acrylate ester | β-Aryl substituted acrylate ester | ekb.eg |

In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. For amide bond formation, microwave irradiation can dramatically reduce reaction times, increase yields, and promote cleaner reactions, often under solvent-free conditions. mdpi.comresearchgate.nettandfonline.com

Several protocols have been developed for the microwave-assisted synthesis of amides:

Direct Amidation: Carboxylic acids and amines can be reacted directly under microwave irradiation, often without a solvent. researchgate.nettandfonline.com Catalysts such as ceric ammonium (B1175870) nitrate (B79036) or mesoporous carbonaceous solid acids can facilitate this transformation, leading to high yields in minutes as opposed to hours. mdpi.comrsc.org

Coupling Reactions: Microwave heating can accelerate palladium-catalyzed reactions. For instance, a two-step process for synthesizing N-substituted oxindoles begins with a microwave-assisted amide bond formation between a 2-halo-arylacetic acid and an aniline (B41778). acs.org

These techniques represent a green and efficient alternative for the synthesis of this compound and its analogues, aligning with the principles of sustainable chemistry. mdpi.comrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table highlights the typical advantages of using microwave irradiation for amide synthesis based on reported findings.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours | tandfonline.comacs.org |

| Yield | Variable, often moderate | Good to excellent, often quantitative | researchgate.nettandfonline.comrsc.org |

| Conditions | Often requires excess reagents, solvents | Can be solvent-free, uses catalytic amounts | mdpi.comresearchgate.net |

| Environmental Impact | Generates more waste | Greener, less waste generation | mdpi.comrsc.org |

Investigation of Chemical Reactivity and Potential Reaction Pathways

The chemical reactivity of this compound is dominated by the electrophilic nature of the acrylamide moiety and the properties of the dichlorinated aromatic ring.

The α,β-unsaturated carbonyl system of the acrylamide group makes it a classic Michael acceptor. ekb.eg It is susceptible to nucleophilic attack at the β-carbon, particularly by soft nucleophiles like thiols. This reactivity is of significant interest in medicinal chemistry for the design of targeted covalent inhibitors that react with cysteine residues in proteins. nih.govresearchgate.net The reactivity of the acrylamide can be fine-tuned by substituents. chimia.ch Unfunctionalized acrylamides are generally considered weak electrophiles. nih.gov However, placing an electron-withdrawing group at the α-position, such as a nitrile group, can enhance reactivity. chimia.ch A systematic study of the reaction rates of N-phenylacrylamides with glutathione (B108866) (GSH) confirmed that the electronic properties of substituents at the α- and β-positions dictate the rate of thiol addition. acs.org

The anilide portion of the molecule also has potential reaction pathways. The dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the amide group. However, under specific conditions, such as photoinduced electron transfer (PET), N-aryl anilides can form aryl radicals. acs.orgnih.govacs.org These radicals can undergo various transformations, including intramolecular hydrogen transfer or coupling with nucleophiles, depending on the substituents on the amide group. acs.orgacs.orgconicet.gov.ar Furthermore, under oxidative conditions, the aniline nitrogen could potentially be transformed into reactive intermediates like N-aryl nitrenoids, which can engage in C-N bond-forming reactions to construct new heterocyclic systems. organic-chemistry.org

Table 4: Relative Reactivity of Substituted Acrylamides with Glutathione (GSH) Data adapted from studies on N-phenylacrylamides, illustrating the effect of substitution on Michael addition reaction rates. Higher values indicate faster reaction.

| Substituent at α-position | Substituent at β-position | General Effect on GSH Reaction Rate (pH 7.4) | Reference |

|---|---|---|---|

| Hydrogen | Hydrogen (unsubstituted) | Baseline reactivity (weak electrophile) | acs.orgnih.gov |

| Hydrogen | Aminomethyl (amine pKa > 7) | Accelerates rate | acs.org |

| Hydrogen | Aminomethyl (amine pKa < 7) | Slows rate | acs.org |

| Electron-withdrawing group (e.g., CN) | Hydrogen | Enhances rate | chimia.ch |

| Methyl | Hydrogen | Reduces rate | chimia.ch |

Spectroscopic and Structural Elucidation Studies of N 3,4 Dichlorophenyl Prop 2 Enamide

Application of Advanced Spectroscopic Techniques for Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and detailed structural analysis of N-(3,4-Dichlorophenyl)prop-2-enamide. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Infrared (IR) and Raman spectroscopy identify functional group vibrations, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. While detailed peer-reviewed assignments for this compound are not widely available, predicted data provides a reliable basis for its structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the vinyl protons of the prop-2-enamide group. The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets, influenced by their positions relative to the chlorine atoms and the amide substituent. The three vinyl protons (CH=CH₂) typically present a characteristic pattern of coupled signals in the olefinic region of the spectrum. The amide proton (N-H) would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule. This includes three signals for the vinyl group and six for the dichlorophenyl ring. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift.

Predicted NMR Chemical Shift Data

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton | Shift (ppm) | Carbon | Shift (ppm) |

| Amide N-H | ~8.0-9.0 | Carbonyl (C=O) | ~164.0 |

| Aromatic C-H | ~7.3-7.8 | Vinyl (=CH₂) | ~127.5 |

| Vinyl =CH- | ~6.3-6.5 | Vinyl (=CH-) | ~131.0 |

| Vinyl =CH₂ (trans to C=O) | ~6.1-6.3 | Aromatic (C-Cl) | ~130.8, ~133.0 |

| Vinyl =CH₂ (cis to C=O) | ~5.7-5.9 | Aromatic (C-H) | ~119.5, ~122.0, ~126.0 |

| Aromatic (C-N) | ~137.5 |

Note: The values presented are based on computational predictions and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, these spectra would be dominated by absorptions corresponding to the amide, vinyl, and dichlorinated aromatic moieties.

Key expected vibrational modes include:

N-H Stretching: A prominent band in the IR spectrum, typically around 3300-3250 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching (Amide I): A very strong and sharp absorption band in the IR spectrum, usually found in the region of 1680-1650 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

C=C Stretching: A band in the 1640-1610 cm⁻¹ region due to the stretching of the vinyl C=C double bond.

N-H Bending (Amide II): A significant band in the 1550-1520 cm⁻¹ range, arising from the in-plane bending of the N-H bond coupled with C-N stretching.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the dichlorophenyl ring.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹, which are characteristic of the carbon-chlorine bonds.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3250 |

| C-H Stretch (Aromatic) | Aryl | 3100 - 3000 |

| C-H Stretch (Vinyl) | Alkenyl | 3100 - 3000 |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 |

| C=C Stretch | Alkenyl | 1640 - 1610 |

| N-H Bend (Amide II) | Amide | 1550 - 1520 |

| C=C Stretch (Aromatic) | Aryl | 1600 - 1450 |

| C-Cl Stretch | Aryl Halide | 850 - 600 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₉H₇Cl₂NO) is approximately 215 g/mol , but due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak in the mass spectrum will appear as a characteristic cluster of peaks (M, M+2, M+4).

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways. A primary fragmentation event is the cleavage of the amide bond, which can lead to the formation of a 3,4-dichloroaniline (B118046) radical cation or a prop-2-enoyl cation. Further fragmentation of the dichlorophenyl fragment could involve the loss of chlorine atoms.

Predicted Mass-to-Charge Ratios (m/z) for Key Adducts

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₈Cl₂NO⁺ | 215.9977 |

| [M+Na]⁺ | C₉H₇Cl₂NNaO⁺ | 237.9797 |

| [M-H]⁻ | C₉H₆Cl₂NO⁻ | 213.9832 |

Data sourced from computational predictions.

Advanced Structural Elucidation Methods for Solid State Analysis

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture, are also elucidated.

As of this review, a publicly available crystal structure for this compound has not been reported in the primary scientific literature or crystallographic databases. Therefore, experimental data on its solid-state conformation and packing arrangement is not available. Such a study would be invaluable to confirm its molecular geometry and understand its intermolecular interactions.

Quantum Chemical Characterization of Molecular Conformation and Electronic Structure

Quantum chemical calculations, such as those using Density Functional Theory (DFT), serve as powerful tools to complement experimental data. These methods can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

For this compound, DFT calculations would be instrumental in several areas:

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution across the molecule, highlighting electron-rich regions (like the carbonyl oxygen) and electron-poor regions (like the amide proton), which are crucial for predicting sites of intermolecular interactions.

While specific computational studies dedicated to this compound are not prominent in the literature, research on analogous N-aryl amides confirms the utility of these methods in accurately predicting spectroscopic properties and conformational preferences.

Computational and Theoretical Investigations of N 3,4 Dichlorophenyl Prop 2 Enamide

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are pivotal in elucidating the potential mechanisms of action of N-(3,4-Dichlorophenyl)prop-2-enamide at a molecular level. These computational techniques allow for the visualization and analysis of the interactions between this ligand and its putative biological targets.

Protein-Ligand Binding Affinity Predictions

Predicting the binding affinity between a ligand and its protein target is a cornerstone of computational drug design. While specific docking studies for this compound are not extensively documented in publicly available literature, the methodologies are well-established. Such studies would involve docking the 3D structure of this compound into the binding site of a relevant protein, for instance, a kinase or a receptor implicated in a disease pathway.

The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), which is calculated by scoring functions within the docking software. These functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For a hypothetical interaction with a protein kinase, the predicted binding affinities for this compound and its analogues could be tabulated to compare their potential potency.

Table 1: Hypothetical Predicted Binding Affinities of this compound and Analogues with a Target Protein Kinase

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Lys72, Glu91, Leu144 |

| N-(4-Chlorophenyl)prop-2-enamide | -7.8 | Lys72, Glu91 |

| N-(3-Chlorophenyl)prop-2-enamide | -7.5 | Glu91, Leu144 |

| N-Phenylprop-2-enamide | -6.2 | Leu144 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from protein-ligand binding affinity predictions.

These predictions would suggest that the dichloro substitution on the phenyl ring of this compound contributes significantly to its binding affinity, potentially through halogen bonding or enhanced hydrophobic interactions within the binding pocket.

Conformational Analysis in Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound in a biological context, such as a receptor-bound state, is crucial for understanding its structure-activity relationship (SAR). While specific experimental data on the bound conformation of this exact molecule is scarce, computational methods like molecular dynamics (MD) simulations can provide valuable insights.

MD simulations can model the dynamic behavior of the ligand within the binding site of a protein over time, revealing the stability of the binding pose and the key conformational features that are maintained. For instance, a study on a related compound, N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, utilized computer modeling to show that its conformational behavior is influenced by the internal rotation of its substituent groups. A similar analysis for this compound would likely focus on the rotational freedom around the amide bond and the orientation of the dichlorophenyl ring relative to the propenamide moiety.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and in identifying the key structural features that govern their potency.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of this compound derivatives would begin with the synthesis and biological evaluation of a set of structurally related compounds. The biological activity data, such as IC50 values, would then be correlated with calculated molecular descriptors.

For example, a 3D-QSAR study on anticonvulsant prop-2-eneamido derivatives has been successfully performed, yielding a statistically reliable model with good predictive power. Such a model for this compound analogues could be represented by a linear or non-linear equation, which could then be used to predict the activity of untested compounds.

Table 2: Example of a QSAR Data Table for this compound Analogues

| Compound | Experimental IC50 (µM) | Log(1/IC50) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Predicted Log(1/IC50) |

| Analogue 1 | 1.2 | 5.92 | 3.5 | 2.1 | 5.85 |

| Analogue 2 | 2.5 | 5.60 | 3.2 | 2.5 | 5.62 |

| Analogue 3 | 0.8 | 6.10 | 3.8 | 1.9 | 6.05 |

| Analogue 4 | 5.1 | 5.29 | 2.9 | 2.8 | 5.31 |

Note: This table contains hypothetical data to illustrate the components of a QSAR analysis.

The robustness of the developed QSAR model would be validated using various statistical methods, such as cross-validation, to ensure its predictive capability.

Identification of Key Structural Descriptors for Bioactivity

A significant outcome of QSAR analysis is the identification of the molecular descriptors that have the most substantial impact on biological activity. These descriptors can be steric, electronic, or hydrophobic in nature.

For instance, in a series of N,N'-diacylhydrazines containing dichlorophenoxy moieties, QSAR models have highlighted the importance of certain steric and electronic fields in determining herbicidal activity. For this compound and its derivatives, key descriptors might include:

Hydrophobicity (LogP): The dichlorophenyl group is expected to significantly influence the lipophilicity of the molecule, which is often crucial for cell membrane permeability and interaction with hydrophobic binding pockets.

Electronic Properties: Descriptors such as the Hammett constants of the chloro substituents can quantify their electron-withdrawing effects, which can modulate the reactivity of the molecule and its ability to form hydrogen bonds.

Steric Parameters (e.g., Molar Refractivity): The size and shape of the molecule, particularly the dichlorophenyl ring, can influence how well it fits into a receptor's binding site.

Theoretical Descriptors and Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity and interactions with biological macromolecules. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate these properties.

A study on a related compound, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide, utilized DFT calculations to investigate its electronic structure. researchgate.net Similar calculations for this compound would provide insights into its molecular orbitals, charge distribution, and reactivity.

Key theoretical descriptors that can be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions with a biological target.

Table 3: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.7 D |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netbiomedres.us

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. biomedres.us For molecules with conjugated systems, such as this compound, the HOMO-LUMO gap can characterize charge transfer interactions within the molecule. nih.gov

In a computational study on a structurally related compound, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide, the HOMO-LUMO energy gap was calculated to be 4.476 eV using Density Functional Theory (DFT) at the B3LYP level. researchgate.net This value suggests that the molecule possesses a moderate reactivity and significant stability. The electronic properties derived from HOMO-LUMO energies, such as chemical potential, hardness, and softness, further describe the molecule's reactivity.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-occupied orbital. | Indicates the molecule's ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the innermost electron-unoccupied orbital. | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between LUMO and HOMO. | A key indicator of molecular reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher polarizability and reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. researchgate.net

The map is color-coded to represent different potential values. Regions with a negative electrostatic potential, typically shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms. Conversely, regions with a positive electrostatic potential, depicted in blue, are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the carbonyl oxygen atom of the amide group due to its high electronegativity and the presence of lone pair electrons. This region is the primary site for electrophilic interactions, such as hydrogen bonding.

Positive Potential (Blue): The most positive potential would be located on the hydrogen atom attached to the amide nitrogen (N-H). This acidic proton is a likely site for nucleophilic attack. The hydrogen atoms on the aromatic ring and the vinyl group would also exhibit a lesser degree of positive potential.

This analysis allows for the prediction of intermolecular interactions and the identification of regions crucial for biological activity and receptor binding.

Thermodynamic Parameter Calculations

Theoretical calculations of thermodynamic parameters provide essential information about the stability, spontaneity of formation, and thermal behavior of a molecule. These parameters are typically calculated using statistical mechanics based on vibrational frequencies and other molecular properties obtained from quantum chemical computations, such as DFT.

The key thermodynamic properties include:

Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation (ΔHf) indicates whether the formation of the molecule is an exothermic (negative value) or endothermic (positive value) process.

Gibbs Free Energy (G): A measure of the spontaneity of a process. A negative change in Gibbs Free Energy (ΔG) for a reaction indicates a spontaneous process. It combines enthalpy and entropy.

Entropy (S): A measure of the disorder or randomness of a system. An increase in entropy generally favors spontaneity.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree at a constant volume. It provides insight into how the molecule's vibrational modes contribute to its thermal energy.

These calculations are crucial for understanding the conditions under which this compound can be synthesized, its stability at different temperatures, and its potential to participate in chemical reactions.

| Thermodynamic Parameter | Description |

|---|---|

| Enthalpy (H) | Total heat content of the molecule. |

| Gibbs Free Energy (G) | Energy available to do useful work; indicates reaction spontaneity. |

| Entropy (S) | Measure of the system's molecular disorder or randomness. |

| Constant Volume Heat Capacity (Cv) | Heat required to raise the temperature of the molecule by a unit amount at constant volume. |

In Silico Pharmacokinetic Profiling and Distribution Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models help to identify candidates with favorable drug-like characteristics and eliminate those with poor profiles, saving time and resources. mdpi.com For this compound, several key descriptors have been computationally predicted.

These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. A compound is likely to be orally active if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 g/mol .

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Based on the predicted values, this compound generally adheres to these rules, suggesting potential for good oral bioavailability. The Topological Polar Surface Area (TPSA) is another important predictor of drug absorption; values below 140 Ų are generally associated with good cell permeability. mdpi.com The predicted TPSA of 29.1 Ų for this compound is well within the favorable range.

| Property | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 3.1179 chemscene.com | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų chemscene.comnih.gov | Predicts membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 chemscene.comnih.gov | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 1 chemscene.comnih.gov | Influences solubility and binding to biological targets. |

| Rotatable Bonds | 2 chemscene.comnih.gov | Affects conformational flexibility and binding affinity. |

| Molecular Weight | 216.06 g/mol chemscene.com | Impacts diffusion and transport across biological membranes. |

Biological Activity Profiling and Mechanistic Elucidation of N 3,4 Dichlorophenyl Prop 2 Enamide

Antimicrobial Activity Investigations and Modes of Action

The antimicrobial potential of N-(3,4-Dichlorophenyl)prop-2-enamide and its structural analogs has been explored against a range of pathogenic microorganisms. The core structure, featuring a dichlorinated phenyl ring linked to a prop-2-enamide moiety, is crucial to its biological function.

Research into the broader class of 3,4-dichlorocinnamanilides, to which this compound belongs, has indicated notable antibacterial activity. Studies have suggested that these molecules are at least as effective as commercially available antibiotics such as ampicillin. nih.gov The presence of the dichlorinated phenyl group is considered a significant contributor to the compound's bioactivity. While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Gram-positive strains is not extensively detailed in the available literature, the performance of the general class of 3,4-dichlorocinnamanilides points towards a promising potential for antibacterial efficacy.

The search for new agents to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, is a critical area of pharmaceutical research. The class of 3,4-dichlorocinnamanilides has demonstrated significant promise in this domain. Comparative studies have indicated that these compounds exhibit an efficacy comparable to that of first-line anti-tuberculosis drugs, including isoniazid (B1672263) and rifampicin. nih.gov This suggests that the this compound scaffold could serve as a valuable template for the development of novel anti-mycobacterial agents.

Malaria remains a significant global health challenge, necessitating the discovery of new and effective anti-plasmodial compounds. A series of 3,4-dichlorocinnamanilides were assessed for their in vitro activity against a chloroquine-sensitive strain of Plasmodium falciparum (3D7/MRA-102). nih.gov The findings revealed that compounds in this series generally exhibited a broader range of activity compared to their 4-chlorocinnamanilide counterparts. nih.gov

Within this study, twenty-three compounds showed an IC₅₀ value below 30 µM. nih.gov The most effective agent identified was a close derivative, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide, which demonstrated an IC₅₀ of 1.6 µM. nih.gov Several other potent derivatives displayed IC₅₀ values in the range of 1.8 to 4.6 µM. nih.gov These results underscore the potential of the 3,4-dichlorophenyl prop-2-enamide core structure in the design of potent anti-plasmodial agents.

Table 1: Anti-plasmodial Activity of Selected 3,4-Dichlorocinnamanilide Derivatives against P. falciparum

| Compound | IC₅₀ (µM) |

|---|---|

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide | 1.6 |

| Eight other potent derivatives | 1.8 - 4.6 |

Data sourced from in vitro screening on a chloroquine-sensitive strain of Plasmodium falciparum 3D7/MRA-102. nih.gov

Enzyme Inhibition Mechanisms and Biochemical Target Identification

Understanding the specific biochemical targets of a compound is fundamental to elucidating its mechanism of action. Research on this compound and related compounds has pointed to the inhibition of specific enzymes as a key aspect of their biological effects.

Arginase is an enzyme that has been identified as a potential therapeutic target for various diseases, including infectious diseases where pathogens rely on arginine metabolism. In an effort to understand the mechanism behind the anti-plasmodial activity of N-arylcinnamamides, molecular docking studies were conducted. nih.gov These computational analyses were used to investigate the binding mode of the most potent anti-plasmodial compounds with the arginase enzyme. nih.gov

The docking study revealed that the (di)chlorinated aromatic C-phenyl rings of the inhibitors, a key feature of this compound, orient themselves towards the binuclear manganese cluster within the active site of the enzyme in energetically favorable poses. nih.gov This interaction is considered crucial for the inhibition of arginase. nih.gov The study also highlighted the role of the carbonyl function in forming water-mediated hydrogen bonds, further stabilizing the inhibitor-enzyme complex. nih.gov These findings suggest that arginase inhibition is a plausible mechanism contributing to the anti-infective potential of this class of compounds. nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for cosmetic and medicinal applications related to hyperpigmentation. mdpi.comnih.gov While direct studies on this compound are limited, research on the closely related N-(acryloyl)benzamide derivatives provides insight into the potential for tyrosinase modulation. nih.gov

A study of synthesized N-(acryloyl)benzamide derivatives demonstrated notable inhibitory activity against mushroom tyrosinase. nih.gov Certain derivatives showed stronger inhibition than the well-known tyrosinase inhibitor, kojic acid. nih.gov For instance, at a concentration of 25 μM, two derivatives exhibited tyrosinase inhibition of 59.70% and 76.77% in B16F10 melanoma cells, surpassing that of kojic acid (50.30%). nih.gov These findings suggest that the anti-melanogenic effects are directly related to tyrosinase inhibition. nih.gov Given the structural similarities, it is plausible that this compound could also function as a tyrosinase inhibitor, although further specific studies are required to confirm this activity.

Mycobacterial Enzyme (InhA) Interaction

Currently, there is no specific research data available in the public domain detailing the direct interaction between this compound and the mycobacterial enzyme InhA. Studies on related structures have not established a direct link or inhibitory relationship with this particular enzyme.

Modulation of Cellular Metabolic Pathways

There is limited specific information regarding the direct effects of this compound on the cellular metabolic activity of microbial or mammalian cells. Research on the broader class of acrylamides indicates potential for cellular interaction. For instance, the parent molecule, acrylamide (B121943), is known to be metabolized and can affect cellular processes like senescence and cell cycle distribution, often associated with oxidative stress and changes in gene expression. nih.gov Another related compound, 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), has been shown to be metabolized by cytochrome P450 (CYP450) enzymes and can inhibit the activity of several CYP450 isoforms, suggesting a potential for drug-drug interactions through metabolic pathways. nih.gov However, direct studies assessing the metabolic impact of this compound are not presently available.

There is no available scientific literature that specifically investigates or demonstrates the impact of this compound on biofilm formation processes in bacteria. While the inhibition of biofilms is a significant area of research, studies have focused on other chemical structures, such as peptides, chalcones, and various natural products, to disrupt or prevent biofilm development. nih.govmdpi.comksu.edu.sanih.gov

Photosynthetic Electron Transport Inhibition in Plant Systems

This compound belongs to the anilide class of herbicides. The mechanism of action for this class is well-established, with the primary target being the inhibition of the photosynthetic electron transport (PET) chain in plant chloroplasts. herts.ac.uk While direct studies on the prop-2-enamide variant are scarce, its activity can be reliably inferred from its close structural analogue, Propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), a widely used and studied herbicide. wikipedia.orgnih.gov

The principal mode of action is the inhibition of Photosystem II (PSII). wikipedia.orgredalyc.org The N-(3,4-dichlorophenyl) moiety is the critical component that binds to a specific niche on the D1 protein of the PSII complex. redalyc.org This binding action blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of this electron flow halts the entire photosynthetic process, preventing CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth. wikipedia.orgfrontiersin.org This ultimately leads to the death of susceptible weed species. wikipedia.org

The selectivity observed in some plants, such as rice, is due to the presence of enzymes like aryl acylamidase, which can rapidly metabolize and detoxify the herbicide. wikipedia.org Weeds that lack this enzymatic pathway are susceptible.

Table 1: Summary of Photosynthetic Inhibition Mechanism

| Feature | Description |

|---|---|

| Target Site | D1 protein within the Photosystem II (PSII) complex in chloroplast thylakoid membranes. |

| Mechanism | Competitively binds to the QB binding site on the D1 protein. |

| Primary Effect | Blocks electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). redalyc.org |

| Consequence | Halts CO₂ fixation and the production of ATP and NADPH, leading to inhibition of photosynthesis. wikipedia.org |

| Class of Inhibitor | Photosystem II (PSII) inhibitor. herts.ac.uk |

Structure Activity Relationship Sar and Rational Design Strategies for N 3,4 Dichlorophenyl Prop 2 Enamide Analogues

Correlative Analysis of Structural Features and Diverse Biological Responses

The biological activity of N-(3,4-Dichlorophenyl)prop-2-enamide analogues is intrinsically linked to their structural characteristics. Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these connections by correlating physicochemical properties and structural descriptors with observed biological responses, such as anticancer or enzyme inhibitory activities.

A QSAR study on a series of aminophenylbenzamides and acrylamides as histone deacetylase (HDAC) inhibitors revealed that the antiproliferative activity is significantly influenced by steric factors of the substituents. researchgate.net This suggests that the size and shape of the inhibitor are critical for effective binding to the target enzyme. researchgate.net The developed QSAR model demonstrated good predictive ability, which can be instrumental in designing new inhibitors with enhanced potency. researchgate.net

In a similar vein, research on 2-phenylacrylonitriles, which share structural similarities with this compound, has identified key structural features that determine their cytotoxic effects against breast cancer cell lines. nih.gov The interpretation of the QSAR model in this study provided valuable insights into the SAR, enabling the identification of structural modifications that enhance activity. nih.gov Such models are not only predictive but also diagnostic, helping to identify compounds with unusual behavior and potential issues in experimental data. nih.gov

Table 1: Correlative Analysis of Structural Features and Biological Responses

| Structural Feature | Biological Response | Key Findings |

| Substituent Steric Factors | Antiproliferative Activity (HDAC inhibition) | The size and shape of substituents are critical for effective binding and inhibitory potency. researchgate.net |

| Anilide Ring Substitution | Cytotoxicity (Anticancer) | The position and nature of substituents on the phenyl ring significantly influence cytotoxic effects. nih.gov |

| Acrylamide (B121943) Moiety | Various (e.g., Kinase Inhibition) | The acrylamide group often acts as a Michael acceptor, forming covalent bonds with target proteins. nih.govresearchgate.net |

Strategic Modification of the Anilide Ring for Enhanced Potency

The 3,4-dichlorophenyl anilide ring is a critical component of the this compound scaffold, and its strategic modification is a common approach to enhance biological potency and selectivity. The electronic and steric properties of substituents on this ring can profoundly influence binding affinity and interaction with the target protein.

In the design of inhibitors for targets such as the dopamine (B1211576) transporter (DAT), modifications to the aromatic rings of lead compounds have been shown to significantly alter binding affinity and selectivity. nih.gov For instance, in a series of benztropine (B127874) analogues, the introduction of different substituents on the phenyl rings led to variations in their inhibitory activity at DAT. nih.gov

Similarly, studies on bicalutamide (B1683754) analogues for the treatment of prostate cancer have demonstrated that modifications to the phenyl ring can lead to a remarkable enhancement in anticancer activity. mdpi.com The replacement of certain groups with others can alter the electronic distribution and steric profile of the molecule, leading to more favorable interactions with the androgen receptor. mdpi.com

Table 2: Impact of Anilide Ring Modifications on Potency

| Modification | Target | Effect on Potency | Reference |

| Substitution with various functional groups | Dopamine Transporter (DAT) | Altered binding affinity and selectivity. | nih.gov |

| Introduction of different substituents | Androgen Receptor | Enhanced anticancer activity. | mdpi.com |

| Dichlorination | Topoisomerases | Improved potency of topo inhibitory activity. | nih.gov |

Exploration of Acrylamide Chain Substitutions on Bioactivity

In the development of BCR-ABL kinase inhibitors, a series of acrylamide analogues were synthesized and evaluated. nih.govresearchgate.net These studies revealed that substituents on the acrylamide backbone can influence the compound's inhibitory potency. For example, the introduction of a trifluoromethyl group in the C ring of some analogues led to highly potent BCR-ABL kinase inhibitors. nih.govresearchgate.net

The exploration of substitutions on the acrylamide chain can also serve to fine-tune the pharmacokinetic properties of the molecule. By altering the steric and electronic environment around the reactive double bond, it is possible to modulate the rate of covalent bond formation, potentially leading to a more desirable therapeutic profile.

While specific studies on acrylamide chain substitutions for this compound are not extensively reported in the provided context, the principles derived from related acrylamide-containing compounds are highly relevant. The strategic placement of substituents can be used to optimize interactions with the target protein, enhance selectivity, and improve metabolic stability.

Ligand-Based and Structure-Based Design Protocols

Rational drug design strategies, encompassing both ligand-based and structure-based approaches, are powerful tools for the development of novel this compound analogues.

Ligand-based design relies on the knowledge of other molecules that bind to the biological target of interest. Techniques such as pharmacophore modeling and QSAR are central to this approach. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

Structure-based design , on the other hand, utilizes the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.govnih.gov Molecular docking simulations can be used to predict how a ligand will bind to the active site of a protein, allowing for the design of molecules with improved complementarity and binding affinity. nih.gov This approach was successfully used in the design of peptidomimetic inhibitors for the SARS-CoV 3CLpro, where the X-ray crystal structure of an inhibitor-bound enzyme provided crucial insights for further optimization. nih.gov

The integration of both ligand- and structure-based methods can be particularly effective. For instance, a structure-based approach was employed to design novel antimalarial candidates targeting Plasmodium falciparum 6-pyruvoyltetrahydropterin synthase (PfPTPS), with docking studies revealing strong binding affinities for the designed compounds. nih.gov

For this compound analogues, these computational protocols can guide the selection of substituents on both the anilide ring and the acrylamide chain to maximize potency and selectivity. By understanding the key interactions at the molecular level, medicinal chemists can prioritize the synthesis of compounds with the highest probability of success.

Analytical Methodologies for Research on N 3,4 Dichlorophenyl Prop 2 Enamide

Chromatographic Separation Techniques for Compound Analysis

Chromatography is a cornerstone for the purification and analysis of N-(3,4-Dichlorophenyl)prop-2-enamide. The selection between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to its versatility and wide applicability to non-volatile and thermally sensitive compounds. In a typical HPLC setup for a compound with its characteristics—containing aromatic rings and a polar amide group—a reverse-phase method would be employed.

This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the dichlorophenyl ring system to absorb light at specific wavelengths. The precise conditions, including mobile phase composition, flow rate, and detection wavelength, would be optimized to achieve efficient separation from impurities or other components in the sample.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) offers a high-resolution separation alternative, particularly for volatile and thermally stable compounds. While specific GC methodologies for this compound are not extensively detailed, methods developed for structurally similar dichlorophenyl compounds can provide a valuable framework. For instance, a gas chromatographic-electron capture (GC-EC) method has been successfully developed for the determination of a related compound, N-(trans-2-dimethylaminocyclopentyl)-N-(3',4'-dichlorophenyl)propanamide, in serum. nih.gov The use of an electron capture detector is particularly effective for halogenated compounds like this compound, offering high sensitivity. nih.gov

A hypothetical GC method would involve injecting the sample into a heated port to vaporize the compound, which is then carried by an inert gas through a capillary column. The column's stationary phase would be selected to provide optimal separation based on the compound's polarity.

Table 1: Example GC-EC Method for a Structurally Related Dichlorophenyl Compound

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography-Electron Capture (GC-EC) |

| Column | 2-m x 2-mm i.d. glass column with 3% OV-17 on 100/120 mesh Supelcoport |

| Temperature | Isothermal at 195°C |

| Sample Preparation | Toluene extraction from alkalinized serum (pH ~13) |

| Sensitivity | Capable of detecting as little as 1 ng/mL |

This data is based on a method developed for N-(trans-2-dimethylaminocyclopentyl)-N-(3',4'-dichlorophenyl)propanamide and serves as an illustrative example. nih.gov

Spectroscopic Detection and Quantitative Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound. researchgate.netmdpi.com ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.netmdpi.com For this compound, specific signals would correspond to the protons on the vinyl group, the aromatic ring, and the amide N-H bond. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch, the C=O (amide I) stretch, and the C=C stretch of the vinyl group, as well as vibrations from the dichlorinated benzene (B151609) ring. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : This technique analyzes the electronic transitions within the molecule. The presence of the conjugated system involving the aromatic ring and the acrylamide (B121943) moiety gives rise to characteristic absorption maxima in the UV region. researchgate.netresearchgate.net Substitutions on the benzene ring, such as the two chlorine atoms, can influence the position of these absorption bands. researchgate.net

X-ray Diffraction : For crystalline samples, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the molecule, providing definitive structural information, including bond lengths and angles. researchgate.net

Table 2: Summary of Spectroscopic Techniques for Characterizing Dichlorophenyl Compounds

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| NMR Spectroscopy | Detailed carbon-hydrogen framework and connectivity. researchgate.netmdpi.com | Confirms the specific arrangement of protons and carbons in the vinyl and dichlorophenyl groups. |

| IR Spectroscopy | Identification of functional groups (e.g., C=O, N-H, C=C). researchgate.net | Verifies the presence of the key amide and vinyl functionalities. |

| UV-Vis Spectroscopy | Analysis of electronic conjugation. researchgate.netresearchgate.net | Characterizes the conjugated π-electron system of the molecule. |

| X-ray Diffraction | Precise 3D molecular structure in solid state. researchgate.net | Provides definitive confirmation of the molecular geometry. |

Bioanalytical Approaches for Metabolite Profiling in Complex Samples

Analyzing this compound and its potential metabolites in biological matrices like blood, plasma, or urine presents significant challenges due to the complexity of these samples. Bioanalytical methods must be highly selective and sensitive to detect and quantify the target analytes at low concentrations.

A typical bioanalytical workflow involves three key stages:

Sample Preparation and Extraction : This initial step is crucial for removing interferences such as proteins and lipids from the biological sample. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the compound and its metabolites. For example, in the analysis of a related dichlorophenyl compound in dog serum, a multi-step LLE process involving pH adjustments was used to effectively clean up the sample. nih.gov

Chromatographic Separation : Following extraction, a high-resolution separation technique, usually HPLC or GC, is employed to separate the parent compound from its metabolites and any remaining matrix components.

Detection : A sensitive detector is required for accurate quantification. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is the gold standard for metabolite profiling due to its ability to provide both quantitative data and structural information for metabolite identification. The use of GC with a highly sensitive electron-capture detector has also proven effective for quantifying halogenated compounds in serum. nih.gov

Future Research Trajectories and Academic Implications for N 3,4 Dichlorophenyl Prop 2 Enamide

Identification of Novel Biological Targets and Mechanistic Pathways

Future research is poised to uncover novel biological targets and elucidate the mechanistic pathways of N-(3,4-Dichlorophenyl)prop-2-enamide. While direct studies on this specific molecule are emerging, research on structurally related compounds provides a fertile ground for hypothesis-driven investigations.

A significant body of research into the broader class of 3,4-dichlorocinnamanilides, to which this compound belongs, has demonstrated notable antibacterial and antimycobacterial properties. nih.gov Certain derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various mycobacterial strains. nih.gov This suggests that future studies could focus on identifying the specific bacterial enzymes or cellular processes inhibited by this compound, potentially revealing new antibiotic mechanisms of action.

Furthermore, the exploration of analogous compounds with dichlorophenyl substitutions has revealed a diverse range of biological activities. For instance, a structurally similar synthetic dichloro-substituted aminochalcone, (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, has been investigated for its trypanocidal effects against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Computational and in vitro studies on this analog suggest that it may act on parasitic proteins such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51. nih.gov This opens an avenue for investigating this compound as a potential antiparasitic agent and identifying its specific molecular targets within these organisms.

Other research on compounds featuring the 3,4-dichlorophenyl group has pointed towards neurological targets. A series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides have been identified as potent and selective kappa-opioid receptor agonists. nih.gov This highlights the potential for this compound to be explored for its activity on opioid receptors or other central nervous system targets.

Table 1: Biological Activities of Compounds Structurally Related to this compound

| Compound Class/Derivative | Biological Activity | Potential Targets |

| 3,4-Dichlorocinnamanilides | Antibacterial, Antimycobacterial | Bacterial enzymes, cell wall synthesis |

| (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Trypanocidal | Cruzain, Trypanothione reductase, TcGAPDH, CYP51 |

| 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides | Kappa-opioid receptor agonism | Kappa-opioid receptors |

Advanced Synthetic Methodologies and Green Chemistry Principles

The future synthesis of this compound and its derivatives will likely be guided by the principles of green chemistry, aiming for more sustainable and efficient processes. While traditional methods for amide bond formation often involve harsh reagents and generate significant waste, modern synthetic chemistry offers several promising alternatives. nih.gov

Microwave-assisted synthesis is a particularly attractive approach for the preparation of acrylamides. This technique can dramatically reduce reaction times and, in some cases, improve yields. nih.gov The application of microwave irradiation to the condensation of 3,4-dichlorophenylamine and prop-2-enoic acid could offer a more energy-efficient route to the target compound.

Solvent-free reaction conditions represent another cornerstone of green chemistry that could be applied to the synthesis of this compound. Direct thermal condensation of the constituent amine and carboxylic acid, potentially under hydrothermal conditions, could eliminate the need for organic solvents, thereby reducing the environmental impact of the synthesis.

The use of novel catalytic systems is also a promising area of research. Boron-based catalysts, for example, have shown efficacy in mediating the direct formation of amides from carboxylic acids and amines. Exploring the utility of such catalysts for the synthesis of this compound could lead to milder reaction conditions and improved atom economy.

Integration of Multi-Omics Data in Biological Studies

To gain a comprehensive understanding of the biological effects of this compound, future research should embrace the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to the compound, facilitating the identification of its mechanism of action and potential biomarkers of activity.

By treating cells or model organisms with this compound and subsequently analyzing changes across these different molecular layers, researchers can construct detailed interaction networks. This can help to pinpoint not only the primary target of the compound but also the downstream signaling pathways that are affected. Such a holistic approach is invaluable for understanding both on-target and potential off-target effects.

Computational tools will be essential for analyzing and integrating these large and complex datasets. Machine learning algorithms, for example, can be employed to identify patterns and correlations that might not be apparent from the analysis of a single omics dataset alone. This data-driven approach can accelerate the process of hypothesis generation and experimental validation in the quest to understand the compound's biological function.

Exploration of Interdisciplinary Research Collaborations

The full potential of this compound is most likely to be realized through interdisciplinary research collaborations. The journey from a promising chemical scaffold to a viable therapeutic or agrochemical agent requires a convergence of expertise from diverse scientific fields.

Collaborations between synthetic organic chemists and computational chemists will be crucial for the rational design and synthesis of novel analogs with improved potency and selectivity. Computational modeling can predict the binding of these compounds to potential biological targets, helping to prioritize synthetic efforts.

Partnerships between academic research laboratories and pharmaceutical or agrochemical companies will be vital for translating basic scientific discoveries into tangible applications. drugbank.comnih.govnih.gov Industry partners can provide the resources and expertise necessary for preclinical and clinical development, including toxicology studies and large-scale manufacturing. drugbank.com Such collaborations can take various forms, from sponsored research agreements to open innovation platforms where academic researchers can submit compounds for screening. nih.gov

Furthermore, the potential application of this compound and its derivatives in materials science, for example as monomers in the synthesis of functionalized polymers, could be explored through collaborations with polymer chemists and materials scientists. nih.gov These polymers could have applications in areas such as drug delivery or selective binding materials. nih.gov The development of biorational pesticides is another area where collaboration between chemists, biologists, and agricultural scientists could lead to innovative solutions for crop protection. skyquestt.com

Q & A

Q. What are the common synthetic routes for N-(3,4-Dichlorophenyl)prop-2-enamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions, often using microwave-assisted methods. For example, describes a protocol where N-arylcinnamamides are prepared using PCl₃ in chlorobenzene under microwave irradiation (130°C, 40 min). Yield optimization requires adjusting solvent polarity, catalyst loading, and reaction time. Lower yields (e.g., 27% for certain derivatives in ) highlight the need for iterative refinement, such as replacing PCl₃ with milder catalysts or testing alternative solvents like DMF .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. and provide detailed ¹H and ¹³C NMR data for structurally related compounds, showing characteristic chemical shifts (δ) for aromatic protons (6.8–8.0 ppm) and carbonyl carbons (~165–170 ppm). For example, the acrylamide carbonyl typically appears at δ ~167 ppm in ¹³C NMR. Coupling constants (J values) in ¹H NMR (e.g., J = 15 Hz for trans-alkene protons) confirm stereochemistry. Cross-validation with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (amide C=O stretch at ~1650 cm⁻¹) is recommended .

Q. What key physicochemical properties influence experimental handling of this compound?

Critical properties include:

- Melting point : 128°C (), indicating solid-state stability at room temperature.

- Solubility : Limited aqueous solubility (exact data not provided; inferred from analogs in ), necessitating polar aprotic solvents (e.g., DMSO, DMF) for biological assays.

- Molecular weight : 230.09 g/mol (), affecting chromatographic separation (e.g., HPLC with C18 columns).

- LogP : Estimated ~3.5 (from structural analogs), suggesting moderate lipophilicity and potential membrane permeability .

Advanced Research Questions

Q. How can researchers address low synthetic yields in this compound derivatives?

Low yields (e.g., 27% in ) may arise from steric hindrance or side reactions. Strategies include:

- Microwave optimization : Increasing irradiation time or temperature to enhance reaction kinetics.

- Catalyst screening : Testing Brønsted acids (e.g., p-TsOH) instead of PCl₃ ().

- Protecting groups : Introducing temporary groups to reduce undesired byproducts during amide coupling .

Q. How should conflicting NMR data for this compound derivatives be resolved?

Discrepancies in δ values may stem from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. For example, aromatic protons in DMSO-d₆ may deshield by ~0.3 ppm compared to CDCl₃. Cross-check with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT-predicted shifts) can resolve ambiguities. provides benchmark data for structurally similar compounds to aid comparison .

Q. What methodologies are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

highlights computational tools like QSAR models and in silico platforms (e.g., SwissADME, ADMETLab) to predict parameters:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- Metabolic stability : Cytochrome P450 enzyme interactions assessed via liver microsomal assays.

- Toxicity : Ames test simulations for mutagenicity. Experimental validation requires in vitro assays (e.g., Caco-2 permeability) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

demonstrates that substituents on the phenyl ring modulate receptor binding. For example:

- Electron-withdrawing groups (e.g., Cl) enhance stability and receptor affinity.

- Steric modifications : Bulky groups at the acrylamide α-position (e.g., methyl in ) may alter selectivity for targets like opioid receptors (see ’s U-drug analogs). SAR-driven synthesis should prioritize derivatives with enhanced hydrogen-bonding capacity (e.g., hydroxyl or amine substituents) .

Q. What are the environmental degradation pathways of this compound, and how are its metabolites characterized?

and note that chlorinated anilines (e.g., 3,4-dichloroaniline) are common metabolites of related herbicides. Degradation pathways include:

Q. What computational approaches are used to model this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) predict binding modes. For example:

- Docking : The acrylamide carbonyl forms hydrogen bonds with kinase active sites (e.g., EGFR).

- MD : Simulations assess stability of ligand-receptor complexes over 100 ns trajectories. ’s opioid receptor data can inform target prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.